2,6-Dimethylmorpholine-4-carbonyl chloride, cis
Overview
Description
2,6-Dimethylmorpholine-4-carbonyl chloride, cis, is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions, and a carbonyl chloride group at the 4 position. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
The carbonyl chloride group (also known as an acyl chloride group) is highly reactive and can react with a wide range of nucleophiles, potentially forming amides, esters, and other types of compounds. This reactivity might be involved in its mode of action .
As for its pharmacokinetics, the properties of “2,6-Dimethylmorpholine-4-carbonyl chloride, cis” such as its molecular weight (177.63) and predicted properties like boiling point (270.0±29.0 °C) and density (1.148±0.06 g/cm3) could influence its absorption, distribution, metabolism, and excretion (ADME) in the body .
The action environment of a compound can be influenced by various factors such as pH, temperature, presence of other molecules, and specific conditions within the body. These factors can affect the stability, solubility, and reactivity of the compound, thereby influencing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylmorpholine-4-carbonyl chloride, cis, typically involves the chlorination of 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group at the 4 position. Common reagents used in this process include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholine-4-carbonyl chloride, cis, undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 2,6-dimethylmorpholine-4-carboxylic acid.
Reduction: The compound can be reduced to form 2,6-dimethylmorpholine-4-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Alcohols: Formed by reduction
Scientific Research Applications
2,6-Dimethylmorpholine-4-carbonyl chloride, cis, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Methylmorpholine-4-carbonyl chloride: Contains only one methyl group, resulting in different steric and electronic properties.
Morpholine-4-carbonyl chloride: Lacks the methyl groups, leading to different reactivity and applications.
Uniqueness
2,6-Dimethylmorpholine-4-carbonyl chloride, cis, is unique due to the presence of both methyl groups and the carbonyl chloride group. This combination imparts distinct reactivity and steric effects, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethylmorpholine-4-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIABICEDEGND-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601099-54-0 | |
Record name | 2,6-dimethylmorpholine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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